Cimicifugic acid C

Description

Historical Context and Evolution of Research on Cimicifugic Acids

The study of cimicifugic acids is rooted in the investigation of plant species from the genera Cimicifuga (now classified as Actaea) and Petasites. The first compound in this series to be identified was not a cimicifugic acid but fukinolic acid, isolated in 1973 from the Japanese "fuki" plant, Petasites japonicus. nih.gov Subsequent research on Cimicifuga species led to the discovery of numerous related compounds. nih.gov

These congeners were collectively named cimicifugic acids, and their initial nomenclature was simply alphabetical, assigned in the order of their discovery (e.g., cimicifugic acid A, B, C). researchgate.net This system, however, did not reflect the structural relationships between the molecules. As research advanced, a more systematic, structure-based nomenclature was proposed to clarify the distinct chemical moieties that form these complex esters. nih.govresearchgate.net This newer system denotes the core acid (piscidic acid or fukiic acid) and the attached hydroxycinnamic acid. researchgate.net

Initial biological investigations into this class of compounds explored their potential serotonergic activity. However, further studies employing advanced separation techniques revealed that this activity was not attributable to the cimicifugic acids themselves but to co-existing basic alkaloid compounds, such as Nω-methylserotonin, that formed strong associations with the acidic molecules. nih.govresearchgate.net This finding was a critical turning point, redirecting research toward understanding the intrinsic properties of the purified cimicifugic acids.

Overview of Cimicifugic Acid C in Natural Product Chemistry Research

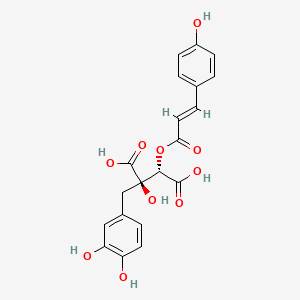

This compound is a specific ester that has been identified in several plant species, including Cimicifuga simplex, Actaea dahurica, and Actaea elata. rhhz.netnih.govnih.gov Chemically, it is an ester formed from two primary components: fukiic acid (a derivative of tartaric acid) and p-coumaric acid (a type of hydroxycinnamic acid). researchgate.net Its formal IUPAC name is (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| PubChem CID | 6450178 | nih.gov |

| Molecular Formula | C₂₀H₁₈O₁₀ | nih.gov |

| Molecular Weight | 418.3 g/mol | nih.gov |

| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | nih.gov |

| CAS Number | 205114-67-6 | nih.gov |

Research into the biological activities of this compound has uncovered several areas of interest. Studies have reported that it exhibits vasoactive effects and possesses a potent inhibitory effect on collagenolytic activity. researchgate.netcabidigitallibrary.org This suggests a potential role in modulating connective tissue degradation under certain pathological conditions. researchgate.net Furthermore, along with related compounds, it has been investigated for its potential to regulate the activation of NF-κB, a key protein complex involved in inflammation, and for its inhibitory effects on the enzyme hyaluronidase (B3051955). rhhz.net

Significance of Mechanistic and Biosynthetic Research on this compound

Understanding the formation of this compound in plants is crucial for the fields of plant biochemistry and metabolic engineering. Its biosynthesis is a multi-step process that originates from the phenylpropanoid pathway. researchgate.net The key step in its formation is the esterification of a benzyltartaric acid moiety (fukiic acid) with an activated hydroxycinnamic acid. ebi.ac.uknih.gov

Recent research has identified a specific enzyme responsible for this reaction in Actaea racemosa: a BAHD acyltransferase known as cimicifugic acid synthase (ArHPT1). nih.govscispace.com This enzyme catalyzes the transfer of a hydroxycinnamoyl group from a donor molecule, such as p-coumaroyl-CoA, to an acceptor substrate like piscidic acid or, putatively, fukiic acid. ebi.ac.ukscispace.comebi.ac.uk The expression of the gene for this enzyme is high in the roots of the plant, though the concentration of the final cimicifugic acid products is often higher in the leaves and flowers. nih.govebi.ac.uk

Elucidating this biosynthetic pathway is significant for several reasons. It clarifies how plants create such specialized secondary metabolites and provides a genetic and enzymatic basis for the chemotaxonomic classification of different Actaea species. Furthermore, this knowledge opens the door to potential biotechnological production of this compound and related compounds through metabolic engineering in plants or microbial hosts.

Current Research Gaps and Future Perspectives in this compound Studies

Despite progress, significant knowledge gaps remain in the research on this compound. While several in vitro biological activities have been identified, their precise mechanisms of action and relevance in more complex biological systems are not fully understood. researchgate.netmdpi.com The complete regulatory network that controls the expression of biosynthetic genes and the accumulation of this compound in different plant tissues and under various environmental conditions requires further investigation. nih.gov

Future research is likely to proceed in several key directions:

Mechanistic Elucidation: In-depth studies using advanced cell-based assays and animal models are needed to confirm and detail the mechanisms behind the reported anti-inflammatory and anti-collagenolytic effects. rhhz.netresearchgate.net

Lead Compound Development: The unique structure and biological activities of this compound make it a candidate for exploration as a lead compound in drug discovery programs, particularly for conditions involving inflammation or tissue degradation. researchgate.net

Biotechnological Production: Leveraging the expanding knowledge of its biosynthetic pathway, future work could focus on optimizing the production of this compound through metabolic engineering.

Chemotaxonomic and Phytochemical Screening: Further phytochemical investigations across the Actaea genus and related plant families could reveal new structural analogues and provide deeper insights into the ecological roles and distribution of these compounds. mdpi.comresearchgate.net

Continued focused research on this compound holds the potential to unlock new applications and deepen our understanding of natural product chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

205114-67-6 |

|---|---|

Molecular Formula |

C20H18O10 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C20H18O10/c21-13-5-1-11(2-6-13)4-8-16(24)30-17(18(25)26)20(29,19(27)28)10-12-3-7-14(22)15(23)9-12/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |

InChI Key |

NIDSBIYSGNHVDL-ZUVWSUMTSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Synonyms |

cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies for Cimicifugic Acid C

Distribution and Chemotaxonomic Significance within Actaea and Cimicifuga Species

Cimicifugic acids are considered significant chemotaxonomic markers for species within the genera Actaea and Cimicifuga. nih.gov The distribution and concentration of specific acids, such as Cimicifugic acid C, can help differentiate between various species, which is crucial for the quality control of herbal products. nih.gov

Research has shown that this compound is particularly prominent in certain Asian Cimicifuga species. Specifically, Cimicifuga dahurica and Cimicifuga heracleifolia contain significantly higher levels of this compound compared to the North American species Actaea racemosa (black cohosh). researchgate.net This difference in the phytochemical profile underscores the value of this compound as a marker for distinguishing A. racemosa from these other species. researchgate.net While a range of cimicifugic acids and other phenolic derivatives are found across these genera, the distinct quantitative variation of this compound highlights its importance in botanical authentication and classification. nih.govresearchgate.netmdpi.com

Comprehensive Research-Oriented Extraction Techniques

The initial step in isolating this compound involves a comprehensive extraction process from the plant's rhizomes. The dried and milled plant material, typically the rhizome, serves as the starting point. nih.gov

A common method involves exhaustive extraction with a polar solvent system, most frequently an aqueous ethanol (B145695) or methanol (B129727) solution. bvsalud.orgmdpi.com Concentrations of 70% to 80% ethanol are often employed, using techniques such as heating reflux, percolation, or ultrasonication to maximize the extraction efficiency. bvsalud.orgmdpi.comnih.gov

Following extraction, the crude liquid extract is concentrated under vacuum to remove the solvent, yielding a syrupy residue. nih.govgoogle.com This residue is then reconstituted in water and subjected to liquid-liquid partitioning. This step uses a series of solvents with increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. bvsalud.org The cimicifugic acids, being phenolic compounds, typically partition into the more polar organic fractions, such as the ethyl acetate and n-butanol fractions, effectively separating them from non-polar compounds and highly water-soluble components. nih.govbvsalud.org This fractionation enriches the target compounds, preparing them for further chromatographic purification.

Advanced Chromatographic Separation and Purification Methodologies

Following initial extraction and partitioning, a combination of advanced chromatographic techniques is required to isolate this compound to a high degree of purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step for obtaining pure cimicifugic acids. thieme-connect.com This technique utilizes high pressure to pass the enriched extract through a column packed with a stationary phase, separating compounds based on their affinity for the phase.

For cimicifugic acids, reversed-phase columns (such as RP-8 or RP-18) are most commonly used. thieme-connect.comnih.gov The mobile phase typically consists of a gradient system of acetonitrile (B52724) and water. nih.govnih.gov To improve the peak resolution and shape of these acidic compounds, a modifier like trifluoroacetic acid (TFA) or acetic acid is often added to the mobile phase. thieme-connect.comnih.gov The separation is monitored using a detector, such as a photodiode array (PDA) detector, set at a wavelength suitable for phenolic compounds (e.g., 320 or 331 nm). thieme-connect.comnih.gov By collecting the fractions that elute at the specific retention time corresponding to this compound, the pure compound can be isolated.

Table 1: Examples of Preparative HPLC Systems Used for Isolating Cimicifugic Acids This table summarizes conditions used for isolating various cimicifugic acids, which are analogous to those required for this compound.

| Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Eurospher® 100 C-8 (250 × 16 mm, 5 μm) | Gradient of acetonitrile and water with 0.1% TFA | 331 nm | Isolation of cimicifugic acids A, B, E, and F | thieme-connect.com |

| Phenomenex Nucleosil C18 (250 mm × 21.1 mm, 10 μm) | Isocratic system of 0.1% acetic acid/acetonitrile (80:20 v/v) | UV (wavelength not specified) | Isolation of cimicifugic acids A and B | nih.gov |

| C18 Column | Isocratic system of 0.1% aqueous acetic acid and acetonitrile (8:2) | UV-Vis | Purification of cimicifugic acids E and F | nih.gov |

| C18 Column | Linear gradient of MeOH (33–50%) in 0.1% aqueous acetic acid | UV-Vis | Isolation of fukinolic acid, cimicifugic acid A, and B | nih.gov |

Counter-Current Chromatography (CCC) is a liquid-liquid separation technique that avoids the use of a solid stationary phase, which can irreversibly adsorb sample components. slideshare.net For the separation of ionizable compounds like cimicifugic acids, a specialized mode known as pH-zone-refining CCC is particularly effective. researchgate.netresearchgate.net

This method separates compounds based on their pKa values and hydrophobicity. researchgate.net It employs a two-phase solvent system and establishes a pH gradient within the column. This is achieved by adding an acidic or basic "retainer" to the stationary phase and a corresponding "eluter" to the mobile phase. nih.govresearchgate.net For separating acidic compounds like cimicifugic acids, a base (e.g., ammonia) is typically added as the retainer to the organic stationary phase, and an acid (e.g., TFA) is used as the eluter in the aqueous mobile phase. nih.gov This process allows for a high sample loading capacity and yields highly concentrated, pure fractions. researchgate.net It is also adept at dissociating acid-base complexes that may have formed in the crude extract, leading to a more efficient separation. nih.govresearchgate.net

Before the final purification by preparative HPLC or CCC, several other chromatographic techniques are often used for preliminary fractionation of the enriched extracts. These multi-step procedures help to simplify the mixture and improve the efficiency of the final purification step.

Commonly employed techniques include:

Open Column Chromatography: This involves using large glass columns packed with various stationary phases.

Sephadex LH-20: This material is used for size-exclusion chromatography, separating molecules based on their size. bvsalud.orgnih.gov

Silica Gel: This is a traditional adsorbent used in normal-phase chromatography to separate compounds based on polarity. bvsalud.org

Reversed-Phase Media: Materials like Diaion HP-20 or MCI gel are used in low-pressure reversed-phase chromatography to separate compounds based on hydrophobicity, similar to HPLC but on a larger, cruder scale. thieme-connect.comnih.gov

Research on Qualitative and Quantitative Assessment of Purity and Yield

Once this compound has been isolated, its purity and yield must be rigorously assessed.

Purity Assessment: Analytical HPLC coupled with a PDA detector is the primary method for determining the purity of the isolated compound. nih.gov A small amount of the sample is injected, and the resulting chromatogram shows the compound as a single, sharp peak if it is pure. Purity is often expressed as a percentage, calculated by dividing the area of the target compound's peak by the total area of all peaks detected at a specific wavelength. nih.gov For unequivocal structural confirmation and qualitative identification, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to verify the molecular weight and fragmentation pattern of the compound. botanicalauthentication.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR (qHNMR), provides further structural confirmation and can be used as a highly accurate method for determining purity. nih.gov

Biosynthesis and Enzymology of Cimicifugic Acids

Elucidation of Precursor Pathways to Cimicifugic Acids

The biosynthesis of cimicifugic acids is deeply rooted in the plant's primary and secondary metabolism, drawing precursors from well-established pathways.

The phenylpropanoid pathway is fundamental to the synthesis of the hydroxycinnamic acid portion of cimicifugic acids. researchgate.netfrontiersin.org This metabolic route begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into various hydroxycinnamoyl-CoA thioesters, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA. peerj.comfrontiersin.org These activated thioesters serve as the donor substrates for the final esterification step in cimicifugic acid biosynthesis. uniprot.orgresearchgate.net The general phenylpropanoid pathway is a central hub in plant secondary metabolism, providing precursors for a vast array of phenolic compounds, including flavonoids, lignins, and, as evidenced here, cimicifugic acids. frontiersin.orgunl.edu

The identifying characteristic of cimicifugic acids is their esterification with either piscidic acid or fukiic acid. scispace.comnih.gov These two molecules, which differ only by the number of hydroxyl groups on their aromatic rings, form the acceptor moiety in the biosynthetic reaction. researchgate.net Piscidic acid, chemically (2S,3R)-2-(4-hydroxybenzyl)tartaric acid, and fukiic acid, (2S,3R)-2-(3,4-dihydroxybenzyl)tartaric acid, are themselves specialized metabolites. researchgate.netnih.gov

While the complete biosynthesis of piscidic and fukiic acid is still under investigation, it is proposed that they originate from L-tyrosine. researchgate.netnih.gov A key enzymatic step in this pathway is the reduction of 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), a likely precursor to the benzyltartaric acid core. nih.govnih.gov An enzyme identified in Actaea racemosa, a hydroxy(phenyl)pyruvic acid reductase (ArH(P)PR), has been shown to catalyze this reduction, suggesting its involvement in the formation of these crucial intermediates. nih.govnih.gov

Enzymatic Synthesis of Cimicifugic Acids

The final step in the biosynthesis of cimicifugic acids is the esterification of the precursor moieties, a reaction catalyzed by a specific class of enzymes.

A key enzyme in the formation of cimicifugic acids has been identified and characterized from Actaea racemosa. scispace.comresearchgate.net This enzyme, named hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase (ArHPT1), also referred to as cimicifugic acid synthase, belongs to the BAHD family of acyltransferases. researchgate.netnih.gov The gene encoding ArHPT1 was identified from an expressed sequence tag (EST) library of A. racemosa and the corresponding protein was produced in E. coli for characterization. scispace.comnih.gov The recombinant ArHPT1 protein catalyzes the transfer of a hydroxycinnamoyl group from a hydroxycinnamoyl-CoA thioester to the hydroxyl group of piscidic acid, thereby forming a cimicifugic acid. researchgate.netresearchgate.net This characterization provided the first direct enzymatic evidence for a biosynthetic step in the formation of these compounds. scispace.com

Kinetic studies of ArHPT1 have revealed its substrate preferences. scispace.comresearchgate.net The enzyme exhibits a strict specificity for the acceptor substrate, with piscidic acid being the primary molecule accepted. scispace.comuniprot.org Out of more than 30 potential acceptor substrates tested, only piscidic acid and, putatively, fukiic acid were utilized by the enzyme. scispace.comresearchgate.net The apparent Km value for piscidic acid was determined to be 32.3 µM when p-coumaroyl-CoA was the co-substrate. scispace.comuniprot.org

The enzyme shows broader specificity for the acyl-CoA donor substrate, accepting several hydroxycinnamoyl-CoAs. uniprot.org This promiscuity with respect to the acyl donor is what leads to the diversity of cimicifugic acids found in the plant. Kinetic parameters show that p-coumaroyl-CoA is the most efficient substrate, with the lowest Km value. scispace.comresearchgate.net

Table 1: Kinetic Parameters of ArHPT1 for Various Acyl-CoA Donors This interactive table summarizes the Michaelis-Menten constants (Km) for different hydroxycinnamoyl-CoA substrates catalyzed by ArHPT1.

| Substrate (Acyl-CoA Donor) | Km (µM) | Resulting Cimicifugic Acid |

| p-Coumaroyl-CoA | 6.8 ± 2.3 | Cimicifugic acid K (CA PP) |

| Sinapoyl-CoA | 10.5 ± 2.7 | Cimicifugic acid J (CA PS) |

| Caffeoyl-CoA | 16.3 ± 4.6 | Cimicifugic acid D (CA PK) |

| Feruloyl-CoA | 51.4 ± 11.8 | Cimicifugic acid E (CA PF) |

| Data sourced from Werner and Petersen (2019). researchgate.net |

Studies on the expression of the ArHPT1 gene have shown that it is highly expressed in the roots and rhizomes of Actaea racemosa. scispace.comuniprot.org However, interestingly, the accumulation of the final products, the cimicifugic acids, is higher in the leaves and flowers than in the roots. scispace.comresearchgate.netnih.gov This suggests that either the biosynthesis occurs in the roots followed by translocation of the compounds to aerial parts, or that other regulatory factors at the post-transcriptional or metabolic level control the final accumulation pattern. Expression of the ArHPT1 gene has also been observed in senescent leaves and callus tissues and can be induced by various elicitors such as methyl jasmonate and salicylic (B10762653) acid, or by UV light. uniprot.org

Comparative Biosynthetic Studies with Related Natural Products

The biosynthetic pathway of cimicifugic acids shares significant similarities with those of other natural esters, particularly fukinolic acid and eucomic acid. Comparative analysis of these pathways provides insight into the evolution of specialized metabolic routes in plants.

Fukinolic Acid: Fukinolic acid is structurally very similar to the cimicifugic acids, consisting of a caffeic acid moiety esterified to fukiic acid. tandfonline.com Fukiic acid is a diastereomer of piscidic acid, forming the primary structural difference between these two classes of compounds. nih.gov The biosynthesis of fukinolic acid is believed to follow a nearly identical pathway to that of cimicifugic acids. researchgate.net Labeling studies in Petasites japonicus have confirmed that the fukiic acid portion is derived from L-tyrosine and an acetyl unit (from sodium acetate), while the caffeic acid moiety originates from L-phenylalanine. tandfonline.comtandfonline.comnih.gov The key esterification enzyme, cimicifugic acid synthase (CAS), has been shown to accept fukiic acid as a substrate in the reverse reaction, strongly suggesting it is also responsible for the final step in fukinolic acid biosynthesis. uniprot.org This indicates that a single, flexible enzyme can produce both classes of compounds, depending on the availability of the diastereomeric benzyltartaric acid precursors.

Eucomic Acid: Eucomic acid is another related compound whose biosynthesis informs our understanding of piscidic acid formation. In soybeans (Glycine max), eucomic acid is a precursor to pigments in the seed pod. researchgate.net Its biosynthesis involves a Claisen condensation reaction between 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA, a reaction catalyzed by an enzyme named L1, which possesses a hydroxymethylglutaryl-CoA lyase-like domain. researchgate.net Due to the high structural similarity between eucomic and piscidic acids, it is proposed that piscidic acid may be derived directly from eucomic acid through an as-yet-unknown oxidation mechanism. researchgate.net This suggests that the initial condensation step to form the benzyltartaric acid core may be conserved across different plant species, with subsequent modifications leading to either eucomic or piscidic acid.

Advanced Analytical Methodologies for Cimicifugic Acid C Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

To go beyond simple identification and fully elucidate the complex molecular architecture of Cimicifugic acid C, researchers rely on powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this effort, providing complementary information that, when pieced together, reveals a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of complex organic molecules like this compound. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows researchers to map out the carbon skeleton and the precise placement of protons, providing a detailed molecular blueprint.

Detailed NMR studies, including 1H-NMR, 13C-NMR, and various 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable. These experiments help to establish the connectivity between atoms within the molecule. For instance, the HMBC spectrum is crucial for identifying long-range correlations between protons and carbons, which is key to linking the different structural fragments of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Detailed Characterization and Profiling

Mass Spectrometry (MS) is a powerful analytical technique that provides critical information about the molecular weight and elemental composition of this compound. chemfaces.com When coupled with tandem mass spectrometry (MS/MS), it becomes an even more formidable tool for detailed structural characterization and profiling. chemfaces.com

In a typical MS analysis of this compound, the molecule is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, which has a molecular formula of C20H18O10, the deprotonated molecule [M-H]⁻ is often observed in negative ion mode. doi.org

Tandem MS (MS/MS) takes this a step further by selecting the parent ion of this compound and subjecting it to fragmentation. The resulting fragment ions provide a wealth of structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing the nature of its constituent parts and how they are connected. For instance, the fragmentation of this compound often results in characteristic product ions at m/z 237.0412, 193.0492, 165.0548, and 149.0615. doi.org These fragments correspond to specific structural motifs within the molecule, and their analysis allows for the unambiguous identification of this compound, even in complex mixtures. chemfaces.com

| Precursor Ion (m/z) | Fragmentation Ions (m/z) | Reference |

| 417.0858 [M-H]⁻ | 237.0412, 193.0492, 165.0548, 149.0615 | doi.org |

Chromatographic Methods for Quantification and Profiling in Complex Matrices

To accurately measure the amount of this compound and to understand its chemical profile within complex samples, such as plant extracts, researchers employ a variety of advanced chromatographic techniques. These methods are essential for separating this compound from other closely related compounds, ensuring precise and reliable quantification.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a widely used and robust method for the quantification and profiling of this compound in various samples. researchgate.net This technique combines the high separation power of HPLC with the information-rich detection capabilities of a PDA detector.

In an HPLC-PDA system, the sample is first injected into the HPLC, where it passes through a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their interactions with the stationary and mobile phases. For the analysis of this compound and other related phenolic compounds, a reversed-phase C18 column is commonly used. researchgate.netresearchgate.net

As the separated components exit the column, they pass through the PDA detector. This detector measures the absorbance of the eluent across a range of ultraviolet (UV) and visible wavelengths simultaneously. This provides a complete UV-Vis spectrum for each peak, which can be used to identify and quantify the compounds. This compound, like other cinnamic acid derivatives, has a characteristic UV absorbance spectrum that allows for its specific detection. rhhz.net

The use of HPLC-PDA allows for the development of validated analytical methods for the routine quality control of herbal products containing this compound. researchgate.net By comparing the retention time and UV spectrum of a peak in a sample to that of a known standard, the presence of this compound can be confirmed. The area of the peak is then used to determine its concentration.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offers a valuable alternative for the analysis of this compound, particularly when dealing with compounds that lack a strong chromophore for UV detection. researchgate.netresearchgate.net While this compound does have UV absorbance, ELSD provides a more universal detection method that is less dependent on the optical properties of the analyte.

In HPLC-ELSD, after the sample components are separated by the HPLC column, the eluent is nebulized into a fine mist. This mist is then passed through a heated drift tube, where the mobile phase evaporates, leaving behind tiny particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte present.

This technique is particularly useful for the analysis of complex mixtures where some components may not have significant UV absorbance. It can be used to develop comprehensive chemical fingerprints of plant extracts containing this compound and other related compounds. The data from HPLC-ELSD can complement the information obtained from other detection methods like PDA and MS, providing a more complete picture of the chemical composition of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents the gold standard for the sensitive and selective analysis of this compound in complex matrices. researchgate.netresearchgate.net This powerful combination leverages the separation capabilities of LC with the high specificity and sensitivity of MS detection.

In an LC-MS system, the eluent from the HPLC column is introduced directly into the ion source of a mass spectrometer. jmb.or.krjmb.or.kr This allows for the simultaneous acquisition of both chromatographic and mass spectral data. The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, enable the precise identification and quantification of this compound, even at very low concentrations. doi.orgnih.gov

LC-MS/MS takes this a step further by providing an additional layer of selectivity. In this technique, a specific parent ion of this compound is selected and fragmented, and a specific fragment ion is then monitored. This process, known as multiple reaction monitoring (MRM), is highly specific and virtually eliminates interference from other co-eluting compounds. This makes LC-MS/MS the method of choice for the quantitative analysis of this compound in challenging matrices such as biological fluids and complex herbal extracts. chemfaces.com

Method Development and Validation for Research Applications

The accurate quantification and identification of this compound in complex matrices, such as plant extracts, necessitate the development and validation of sophisticated analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant techniques for this purpose. chemfaces.comdoi.org These methods are crucial for phytochemical analysis, quality control of herbal materials, and metabolic studies.

A key aspect of method development is the rigorous validation of its performance to ensure reliability, accuracy, and precision. Validation is typically performed following established guidelines, such as those from the Chinese Pharmacopoeia for traditional Chinese medicines. doi.org This process involves assessing several key parameters. Linearity is established by analyzing a series of standard solutions at different concentrations to create a standard curve. Precision, which measures the closeness of repeated measurements, is evaluated through consecutive injections of the same sample. doi.org Repeatability is determined by analyzing multiple, separate preparations of the same sample, while stability testing ensures that the analyte remains unchanged in the sample solution over a specific period. doi.org Recovery studies are conducted to assess the accuracy of the method by measuring the amount of analyte retrieved from a sample after a known amount has been added.

One specific study details a validated Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) method for the analysis of constituents in Cimicifuga species, including this compound. doi.org The robustness of this analytical method was confirmed by the low relative standard deviations (RSDs) of retention time and peak area for selected ions in quality control samples, which were all below 5.0%. doi.org Such validated methods provide a reliable strategy for characterizing metabolites in complex mixtures. doi.org The table below summarizes the parameters for a validated method used in this compound research. doi.org

Table 1: Example of a Validated UPLC Method for this compound Analysis

| Parameter | Condition/Specification |

|---|---|

| Chromatography System | UHPLC-Q-TOF-MS |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10.0 μL |

| Column Temperature | 30 °C |

| Detection Wavelength | 310 nm |

| Validation Parameters | Linearity, Precision, Repeatability, Recovery |

| Precision Assessment | Six consecutive injections of a sample |

| Repeatability Assessment | Analysis of six duplicate samples |

| Method Accuracy | RSDs of retention time and peak area < 5.0% |

This table provides an interactive summary of the conditions used in a validated analytical method for research involving this compound. doi.org

Chemometric Approaches for Comparative Analysis of this compound and Analogs

Chemometrics employs multivariate statistical and machine learning techniques to extract meaningful information from complex chemical data. In the context of this compound and its analogs, these approaches are invaluable for distinguishing between closely related plant species, classifying compounds based on biological activity, and identifying key chemical markers. doi.orgnih.gov

Untargeted metabolomics, combined with chemometric analysis, serves as a powerful strategy for discovering discriminatory quality markers between different Cimicifuga species, which may contain varying profiles of cimicifugic acids and other phenolic compounds. doi.org In one such study, UHPLC-Q-TOF-MS data from numerous samples were subjected to multivariate statistical analyses. doi.org By applying criteria such as a variable importance in projection (VIP) score greater than 1.0 and a p-value less than 0.05 from a t-test, researchers were able to identify compounds like caffeic acid, cimifugin (B1198916), ferulic acid, and isoferulic acid as combinatorial discriminatory markers. doi.org A subsequent Fisher discriminant model successfully classified 56 batches of Cimicifugae Rhizoma with an accuracy of 94.4%, demonstrating the practical validity of this chemometric approach. doi.org

More advanced machine learning models are also being applied to analyze the structure-activity relationships of Cimicifuga constituents, including this compound and its analogs (D, E, F, etc.). nih.gov These computational methods can predict the biological activity of compounds based on their molecular descriptors. The process involves several steps:

Feature Selection: To reduce noise and computational load, features with low variance are removed. nih.gov

Data Balancing: Techniques like the Synthetic Minority Oversampling Technique (SMOTE) are used to address unbalanced datasets by generating synthetic samples for the minority class, ensuring an even class distribution for model training. nih.gov

Model Training and Cross-Validation: The dataset is partitioned into training and testing sets. A k-fold cross-validation (e.g., 5-fold or 10-fold) is performed during model development to gauge its performance and ability to generalize. nih.gov

Model Evaluation: The performance of machine learning models is assessed using metrics such as accuracy, sensitivity, and specificity. nih.gov

Validation: Techniques like y-randomization are used as a final validation step. The model is tested against a dataset where the target values have been randomized; a significant drop in performance compared to the original model indicates a meaningful relationship between the molecular descriptors and the biological activity. nih.gov

These chemometric and machine learning strategies provide a sophisticated framework for the comparative analysis of this compound and its structurally similar analogs, enabling deeper insights into their roles as chemical markers and their potential biological activities. nih.gov

Table 2: Chemometric Techniques in Cimicifuga Research

| Technique | Application | Outcome/Validation |

|---|---|---|

| Multivariate Statistical Analysis (e.g., VIP scores, t-test) | Discrimination between C. foetida and C. dahurica based on metabolomic profiles. doi.org | Identification of caffeic acid, cimifugin, ferulic acid, and isoferulic acid as key markers. doi.org |

| Fisher Discriminant Analysis | Classification of 56 batches of Cimicifugae Rhizoma. doi.org | Achieved a classification accuracy of 94.4%. doi.org |

| Machine Learning (Deep Neural Network) | Classification of Cimicifuga racemosa constituents based on predicted biological activity (AMPK activation). nih.gov | High sensitivity (84.5–87.2%) and specificity (84.1–91.4%) achieved. nih.gov |

| t-SNE (t-distributed stochastic neighbor embedding) | Visualization of high-dimensional data to evaluate applicability domains of machine learning models. nih.gov | Graphical evaluation of data distributions. nih.gov |

| y-Randomization | Validation of the machine learning model's predictive power. nih.gov | Confirmed a meaningful relationship between molecular structure and biological activity. nih.gov |

This table interactively summarizes various chemometric approaches used in the analysis of Cimicifuga constituents, including this compound and its analogs. doi.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetylacteol |

| Actein |

| Caffeic acid |

| Cimiracemate A |

| Cimiracemate B |

| Cimicifugic acid A |

| Cimicifugic acid B |

| This compound |

| Cimicifugic acid D |

| Cimicifugic acid E |

| Cimicifugic acid F |

| Cimicifugic acid G |

| Cimicifugic acid H |

| Cimicifugic acid I |

| Cimicifugic acid J |

| Cimicifugin |

| Cimicifugoside |

| Cimicinol |

| Cimiracemoside A |

| Cimiracemoside C |

| Cimiracemoside F |

| 23-epi-26-deoxyactein |

| Ferulic acid |

| Fukiic acid |

| Fukinolic acid |

| 12β-hydroxycimigenol-3-O-α-L-arabinopyranoside |

| Isoferulic acid |

| Methyl caffeate |

| Norkhellol |

| Peucenin |

| Piscidic acid |

Mechanistic Investigations of Cimicifugic Acid C S Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant and Free Radical Scavenging Mechanisms

Cimicifugic acid C has demonstrated notable antioxidant and free radical scavenging activities in various experimental models. These properties are attributed to its chemical structure, which enables it to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Cellular Protection against Oxidative Stress (e.g., DNA Damage)

Studies have shown that this compound, as a component of Cimicifuga species extracts, contributes to the protection of cells from oxidative stress-induced damage, including DNA damage. researchgate.netnih.gov Methanolic extracts of Cimicifuga racemosa, containing cimicifugic acids, have been found to protect against DNA single-strand breaks and oxidized bases induced by menadione, a ROS-generating agent, in cultured S30 breast cancer cells. researchgate.netnih.gov This protective effect is linked to the antioxidant properties of its constituents, which can scavenge reactive oxygen species. researchgate.net Furthermore, the antioxidant capabilities of cimicifugic acids are believed to play a role in preventing collagen degradation under pathological conditions associated with inflammation. researchgate.net

Reactive Oxygen Species (ROS) Scavenging Pathways

The antioxidant activity of this compound is rooted in its ability to scavenge free radicals. This has been demonstrated through various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net As part of the phenolic acid constituents of Cimicifuga species, cimicifugic acids have been identified as potent antioxidants. mdpi.com Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative damage. researchgate.netmdpi.com This free-radical scavenging activity is also associated with the general antioxidant properties of phenolic compounds found in Cimicifuga rhizomes. mdpi.com

Anti-inflammatory Actions and Molecular Targets

This compound exhibits significant anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Neutrophil Elastase (HNE) Activity

A notable anti-inflammatory mechanism of this compound is its ability to inhibit human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage. researchgate.netresearchgate.net Cinnamic acid derivatives isolated from Cimicifuga racemosa, including cimicifugic acids, have been shown to inhibit HNE activity in a dose-dependent manner. researchgate.netnih.gov Specifically, cimicifugic acid F, a related compound, demonstrated an IC50 value of 18 µmol/L for HNE inhibition. chemfaces.com This inhibitory action on HNE highlights a direct molecular target for the anti-inflammatory effects of these compounds. researchgate.net

Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, IL-6, TNF-α, IL-1β)

Research indicates that components of Cimicifuga extracts, including cimicifugic acids, can modulate key pro-inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of various pro-inflammatory cytokines. mdpi.com Studies on extracts containing cimicifugin, a related chromone, have shown inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IκBα. frontiersin.org This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govresearchgate.net For instance, in a study on acute pneumonia, cimifugin (B1198916) was found to co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways by inhibiting these cytokines. nih.gov Similarly, in models of endometriosis, administration of Actaea racemosa (a synonym for Cimicifuga racemosa) reduced levels of IL-1β, IL-6, and TNF-α. nih.gov

Studies in in vitro Cellular Models of Inflammation

The anti-inflammatory effects of this compound and related compounds have been validated in various in vitro cellular models of inflammation. In lipopolysaccharide (LPS)-induced inflammation in human lung epithelial cells, cimifugin, a component of Cimicifugae Rhizoma, inhibited the expression of inflammatory factors. nih.gov In another study, caffeic acid, a building block of cimicifugic acids, was shown to inhibit NF-κB activation and reduce the levels of IL-6 and IL-8 in TNF-α-treated BEAS-2B cells. rhhz.net These cellular models provide a platform to understand the molecular mechanisms by which these compounds exert their anti-inflammatory effects. frontiersin.org

Compound Inhibition of Human Neutrophil Elastase (HNE)

| Compound | IC50 (µmol/L) | Source |

| Caffeic acid | 93 | researchgate.netnih.gov |

| Fukinolic acid | 0.23 | researchgate.netnih.gov |

| Cimicifugic acid A | 2.2 | researchgate.netnih.gov |

| Cimicifugic acid B | 11.4 | researchgate.netnih.gov |

| Cimicifugic acid E | Very weak inhibitor | researchgate.netnih.gov |

| Cimicifugic acid F | 18 | researchgate.netnih.govchemfaces.com |

Anti-inflammatory Effects in Specific Animal Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation. scielo.br The injection of carrageenan, a polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, infiltration of neutrophils, and the production of inflammatory mediators. scielo.brnih.gov While direct studies on the effect of isolated this compound in this specific model are not detailed in the provided results, the broader context of related compounds and plant extracts provides insight. For instance, other natural compounds like betulinic acid and pimaradienoic acid have demonstrated significant anti-inflammatory effects in this model, reducing paw edema and the levels of pro-inflammatory cytokines. nih.govplos.org These compounds often work by inhibiting pathways such as the MAPK-COX-2-PGE2 signaling pathway and reducing oxidative stress. nih.gov

Modulation of Enzyme Activities

Hyaluronidase (B3051955) Inhibition Mechanisms

This compound, along with other cimicifugic acids (A, B, D-J) and fukinolic acid, has demonstrated potent inhibitory activity against hyaluronidase. chemfaces.comacs.orgfigshare.com Studies on extracts from "Cimicifugae Rhizoma," a mixture of Cimicifuga dahurica and Cimicifuga heracleifolia, revealed that these compounds exhibited stronger hyaluronidase inhibitory effects than rosmarinic acid, which was used as a positive control. chemfaces.comacs.orgfigshare.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. koreascience.kr The inhibition of this enzyme is considered a mechanism for protecting skin elasticity and moisture content. koreascience.kr The potent inhibitory action of this compound suggests its potential role in modulating tissue permeability and inflammatory processes associated with hyaluronidase activity.

Collagenase Inhibition Mechanisms

This compound, as an ester of fukiic acid, has shown significant inhibitory activity against collagenolytic enzymes. nih.govresearchgate.netresearcher.life In one study, cimicifugic acids A, B, and C demonstrated a 47-64% inhibition of collagenolytic activity at a concentration range of 0.22-0.24 microM. nih.govresearchgate.netresearcher.lifechemfaces.com This inhibitory effect was more potent than that of cimicifugic acids D, E, and F, which are esters of pscidic acid. nih.govresearcher.lifechemfaces.com The entire chemical structure of cimicifugic acids A, B, and C is believed to be crucial for this potent inhibitory activity. nih.govresearchgate.netresearcher.lifechemfaces.com The inhibition of collagenase, an enzyme that breaks down collagen, suggests a potential role for this compound in conditions involving collagen degradation, such as inflammation and wound healing. nih.govresearchgate.netresearcher.life

Table 1: Collagenolytic Inhibition by Cimicifugic Acids

| Compound | Ester Type | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Cimicifugic Acid A | Fukiic Acid Ester | 47-64 | 0.22-0.24 |

| Cimicifugic Acid B | Fukiic Acid Ester | 47-64 | 0.22-0.24 |

| This compound | Fukiic Acid Ester | 47-64 | 0.22-0.24 |

| Cimicifugic Acid D | Pscidic Acid Ester | 20-37 | 0.23-0.24 |

| Cimicifugic Acid E | Pscidic Acid Ester | 20-37 | 0.23-0.24 |

| Cimicifugic Acid F | Pscidic Acid Ester | 20-37 | 0.23-0.24 |

Cytochrome P450 Enzyme Interactions

Cimicifugic acids have been identified as inhibitors of various cytochrome P450 (CYP) enzymes. nih.govmdpi.comthieme-connect.com In vitro studies have shown that fukinolic acid and cimicifugic acids A and B are potent inhibitors of CYP1A2, CYP2C9, CYP2D6, and CYP3A4, with IC50 values ranging from 1.8 to 12.6 µM. nih.gov Ethanolic extracts of black cohosh, which contains these acids, have demonstrated inhibitory effects on CYP3A4 and CYP2D6. nih.govresearchgate.net These enzymes are crucial for the metabolism of a wide range of drugs. nih.govnih.gov The inhibition of these enzymes by cimicifugic acids suggests a potential for herb-drug interactions. nih.govmdpi.com

Vasoactive Mechanisms

Effects on Vascular Smooth Muscle (e.g., Vasorelaxation)

Cimicifugic acids C and D, along with fukinolic acid, have been investigated for their vasoactive effects on rat aortic strips. researchgate.net While the specific details regarding this compound's direct effect on vasorelaxation are part of a broader study, related compounds offer insights into the potential mechanisms. researchgate.net For example, other caffeic acid derivatives have been shown to induce vasorelaxation by decreasing calcium influx from the extracellular space in vascular smooth muscle cells. researchgate.net The regulation of vascular tone is a complex process involving endothelium-derived factors and direct actions on smooth muscle cells. nih.govmdpi.com The chemical structure of cimicifugic acids, being derivatives of caffeic acid, suggests they may influence vascular smooth muscle tone through similar mechanisms, potentially contributing to the regulation of blood vessel resistance.

Receptor-Operated Calcium Channel Modulation Research

Receptor-operated calcium channels (ROCs) are a class of plasma membrane ion channels that are activated by the binding of a ligand to a receptor, rather than by a change in membrane voltage. nih.gov This activation allows for the influx of calcium ions (Ca²⁺) into the cell, a critical step in many signaling pathways. nih.gov In smooth muscle, for instance, ATP can act as a neurotransmitter to activate ROCs, providing a mechanism for excitatory synaptic current and Ca²⁺ entry. nih.gov The function and regulation of calcium channels are complex, involving potential modulation by neurotransmitters, enzymes, and drugs. nih.gov

Despite the importance of calcium signaling, specific research directly investigating the modulatory effects of this compound on receptor-operated calcium channels is not extensively detailed in the current body of scientific literature. While studies have examined the roles of various calcium channels in different cell types, such as T lymphocytes and cardiomyocytes, a direct link to this compound's activity has not been established. frontiersin.orgijbs.com The intricate signaling complexes formed by voltage-gated calcium channels with other receptors and proteins highlight the complexity of calcium-mediated cellular events. scholaris.ca Further investigation is required to determine if this compound or related phenolic compounds interact with these pathways.

Investigational Studies on Other Cellular Activities

This compound is a member of the phenolic acid class of compounds found in Cimicifuga species. Extracts from these plants, which contain a mixture of compounds including triterpene glycosides and phenolic acids, have been investigated for their effects on cancer cells. researchgate.netnih.gov Studies on lipophilic extracts of Cimicifuga racemosa and fractions containing cinnamic acid esters have demonstrated antiproliferative effects and the induction of apoptosis in the estrogen receptor-positive human breast cancer cell line, MCF-7. nih.gov

While much of the research has focused on triterpene glycosides like Actein, some studies have implicated phenolic constituents in the observed anticancer activities. researchgate.netresearchgate.net For example, a related isomer, Cimicifugic acid B, was found to inhibit the growth of HCT116 colon cancer cells with an IC₅₀ concentration of 12.42 µM. ncats.io The broader extracts of Cimicifuga dahurica have been shown to significantly inhibit the proliferation, migration, and invasion of breast cancer cells (MCF-7 and MDA-MB-231) and to promote apoptosis through the mitochondrial pathway, evidenced by the upregulation of Bax, caspase-9/3, and cytochrome C. nih.gov Although these studies point to the potential of this class of compounds, specific data on the isolated effects of this compound across various cancer cell lines remain limited.

Table 1: Effects of Cimicifuga Extracts and Related Compounds on Cancer Cell Lines This table summarizes findings on extracts and related compounds, as direct data for this compound is limited.

| Compound/Extract | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Cimicifuga racemosa extract (lipophilic) | MCF-7 (Breast Cancer) | Antiproliferative, Pro-apoptotic | nih.gov |

| Cimicifuga dahurica extract | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibited proliferation, migration, and invasion; Induced apoptosis | nih.gov |

| Cimicifugic acid B | HCT116 (Colon Cancer) | Inhibited cell growth (IC₅₀: 12.42 µM) | ncats.io |

| Actein (Triterpene Glycoside) | MDA-MB-231 (Breast Cancer) | Decreased cell proliferation, migration, and motility; Caused G1 phase cell cycle arrest | researchgate.net |

The biological activities of Cimicifuga extracts have been a subject of significant debate, particularly concerning their hormonal effects. A substantial body of evidence indicates that the pharmacological mode of action is non-estrogenic and is more likely related to the modulation of neurotransmitter systems. researchgate.netresearchgate.net Extracts of Cimicifuga racemosa have been shown to not bind to estrogen receptors and lack estrogenic effects on mammary gland and uterine histology in animal models. researchgate.net Gene expression profiling in MCF-7 breast cancer cells treated with a Cimicifuga extract revealed no estrogenic gene expression but did show antiproliferative and pro-apoptotic effects. nih.gov

Initial studies suggested that some effects of Cimicifuga extracts, such as the alleviation of menopausal symptoms, could be mediated through a serotonergic mechanism. nih.gov This hypothesis was supported by findings that an alcoholic extract of Actaea racemosa showed binding affinity for several serotonin (B10506) receptor subtypes, particularly 5-HT₁ₐ and 5-HT₇ receptors. researchgate.netnih.gov However, subsequent, more detailed investigations aimed at re-isolating the active compounds led to a critical clarification. These studies demonstrated that the observed serotonergic activity was not attributable to the cimicifugic acids. researchgate.net When purified, none of the cimicifugic acid isomers showed serotonergic activity. Instead, the activity was traced to low levels of a potent 5-HT₇ ligand, N(omega)-methylserotonin, which had co-purified with the acidic fraction in earlier separation schemes. researchgate.net This indicates that while the crude extract has neurotransmitter-mimetic properties, this compound itself does not appear to be responsible for the direct serotonergic receptor interactions previously reported. researchgate.net

Comparative Analysis of this compound Activities with other Cimicifugic Acid Isomers and Related Phenolic Compounds

The biological activity of cimicifugic acids can vary significantly between different isomers. A key study directly compared the inhibitory effects of several cimicifugic acid isomers on collagenolytic activity. researchgate.net This research found that Cimicifugic acids A, B, and C exhibited more potent inhibition (47-64% inhibition at 0.22-0.24 µM) compared to Cimicifugic acids D, E, and F (20-37% inhibition at 0.23-0.24 µM). researchgate.net This difference in potency is structurally linked to their core moieties; acids A, B, and C are esters of fukiic acid (3',4'-dihydroxybenzyl tartaric acid), while D, E, and F are esters of pscidic acid (4'-hydroxybenzyl tartaric acid). researchgate.net

The study further demonstrated that the entire molecular structure of these compounds is crucial for their activity. The constituent parts, such as caffeic acid, ferulic acid, and isoferulic acid, showed far weaker collagenolytic inhibition, indicating a synergistic effect within the complete cimicifugic acid molecule. researchgate.net

Table 2: Comparative Inhibitory Activity of Cimicifugic Acid Isomers on Collagenolysis

| Compound | Core Moiety | Inhibition of Collagenolytic Activity (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| Cimicifugic acid A | Fukiic acid | 47-64% | 0.22-0.24 | researchgate.net |

| Cimicifugic acid B | Fukiic acid | 47-64% | 0.22-0.24 | researchgate.net |

| This compound | Fukiic acid | 47-64% | 0.22-0.24 | researchgate.net |

| Cimicifugic acid D | Pscidic acid | 20-37% | 0.23-0.24 | researchgate.net |

| Cimicifugic acid E | Pscidic acid | 20-37% | 0.23-0.24 | researchgate.net |

| Cimicifugic acid F | Pscidic acid | 20-37% | 0.23-0.24 | researchgate.net |

Structure Activity Relationship Sar Studies of Cimicifugic Acid C and Its Analogs

Influence of Phenolic Substitution Patterns on Biological Activities

The substitution pattern on the phenolic rings of cimicifugic acids plays a critical role in determining their biological activities. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on both the hydroxycinnamic acid and the benzyl (B1604629) tartaric acid moieties significantly modulate the potency and selectivity of these compounds for various molecular targets.

The presence and positioning of hydroxyl groups on the aromatic rings are particularly important for the anti-inflammatory, antiviral, cytotoxic, and vasoactive effects of these compounds. For instance, the ortho-dihydroxy (catechol) group is a crucial structural element for optimal binding within the active site of enzymes like human neutrophil elastase. This has been demonstrated in studies comparing the inhibitory activities of various cinnamic acid derivatives.

Role of Hydroxycinnamic Acid Moiety in Activity Modulation

The hydroxycinnamic acid portion of cimicifugic acids, which includes derivatives like caffeic acid, ferulic acid, and p-coumaric acid, is a key contributor to their biological effects. researchgate.netccsenet.org These moieties are known for their antioxidant properties, acting as radical scavengers by donating hydrogen or electrons. nih.gov The stability of the resulting phenoxyl radical is crucial for this activity. nih.gov

The entire structure of fukinolic acid and cimicifugic acids A, B, and C has been shown to be responsible for their inhibitory activities against collagenolytic enzymes, with the individual hydroxycinnamic acid components (caffeic acid, ferulic acid, isoferulic acid, and p-coumaric acid) exhibiting much weaker effects on their own. researchgate.net This indicates a synergistic interaction between the hydroxycinnamic acid moiety and the rest of the molecule.

Studies have shown that esters of hydroxycinnamic acids, such as those found in cimicifugic acids, can be potent inhibitors of enzymes like neutrophil elastase. chemfaces.com For example, bornyl caffeate, a bicyclic caffeic acid derivative, is an effective inhibitor of human neutrophil elastase (HNE). researchgate.net In contrast, the free acids themselves are less active. ingentaconnect.com This highlights the importance of the ester linkage in modulating the activity of the hydroxycinnamic acid moiety.

Impact of Piscidic Acid vs. Fukinic Acid Core Structures on SAR

The core structure of cimicifugic acids, being either piscidic acid or fukinolic acid, significantly influences their structure-activity relationship. Cimicifugic acids A, B, and C, which are esters of fukiic acid (containing a 3',4'-dihydroxybenzyl group), exhibit more potent inhibitory activity against collagenolytic enzymes compared to cimicifugic acids D, E, and F, which are esters of piscidic acid (containing a 4'-hydroxybenzyl group). researchgate.net

This suggests that the presence of the catechol (3',4'-dihydroxy) moiety in the fukinic acid core is a key determinant for this particular biological activity. The inhibitory activity of fukinolic acid and cimicifugic acids A, B, and C against collagenolysis was found to be in the range of 47-64% inhibition at concentrations of 0.22-0.24 microM, whereas cimicifugic acids D, E, and F showed 20-37% inhibition at similar concentrations. researchgate.net Fukiic acid by itself showed weaker inhibition, reinforcing the importance of the entire molecular structure. researchgate.net

A new nomenclature system has been proposed to better reflect these structural differences, where the first letter following "CA" (for cimicifugic acid) denotes the hydroxybutanedioic acid moiety (P for piscidic acid, K for fukiic acid) and the second letter indicates the hydroxycinnamoyl part. researchgate.net

Computational Chemistry and Molecular Docking Approaches for SAR Elucidation

Computational chemistry and molecular docking have become invaluable tools for understanding the structure-activity relationships of cimicifugic acid C and its analogs at a molecular level. frontiersin.org These methods predict the preferred conformation of a ligand when it binds to a receptor, providing insights into the binding interactions that drive biological activity. frontiersin.org

Molecular docking studies have been employed to investigate the interactions of cimicifugic acids with various protein targets. researchgate.net For instance, docking calculations have been used to explain the inhibitory activity of cinnamic acid derivatives on human neutrophil elastase. ingentaconnect.com These studies revealed that the ortho-dihydroxy groups of the catechol unit are important for favorable interactions with the enzyme's active site. ingentaconnect.com

These computational approaches can screen large libraries of compounds, prioritize potential leads, and guide the rational design of new, more potent analogs. frontiersin.org By analyzing the binding modes and energies, researchers can identify key structural features and functional groups that are essential for activity. mdpi.com This information is crucial for the targeted design and synthesis of novel compounds with improved therapeutic profiles.

Design and Synthesis of this compound Analogs for SAR Probing

The design and synthesis of analogs of this compound are crucial for systematically probing the structure-activity relationship and identifying the key molecular features responsible for its biological effects. Synthetic strategies allow for precise modifications of the core structure, the phenolic substitution patterns, and the hydroxycinnamic acid moiety.

Various synthetic routes, such as the Perkin reaction and Knoevenagel-Doebner condensation, are employed to create cinnamic acid derivatives, which are key building blocks for cimicifugic acid analogs. researchgate.net The synthesis of these analogs enables researchers to investigate the impact of specific structural changes on biological activity. For example, the synthesis of different esters of fukiic and piscidic acids has helped to elucidate the role of the catechol moiety in collagenase inhibition. researchgate.netnih.gov

By systematically altering the structure and evaluating the resulting changes in biological activity, a comprehensive SAR profile can be established. This knowledge is instrumental in the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Chemical Modification of Cimicifugic Acid C

Total Synthesis Approaches to Cimicifugic Acid C

As of the latest available scientific literature, a complete total synthesis of this compound has not been reported. The structural complexity of the fukiic acid core, with its multiple stereocenters, presents a significant challenge to synthetic chemists.

However, valuable insights can be drawn from the successful total synthesis of the related isomer, Cimicifugic Acid L . This process provides a strategic blueprint that could potentially be adapted for the synthesis of this compound. The synthesis of Cimicifugic Acid L was achieved through a multi-step process that began with the stereoselective synthesis of the (+)-piscidic acid core. researchgate.netresearchgate.net The general strategy involved:

Asymmetric Synthesis of the Core Acid: The synthesis started from L-(+)-tartaric acid to construct a chiral dioxane dithioester. worldscientific.com Stereoselective alkylation of this intermediate was used to introduce the 4-hydroxybenzyl moiety and establish the correct stereochemistry of the piscidic acid backbone. researchgate.net

Esterification: The synthesized piscidic acid core, with appropriate protecting groups, was then esterified with a derivative of cinnamic acid (specifically, 3,4-dimethoxycinnamoyl chloride for Cimicifugic Acid L). researchgate.net

Deprotection: The final step involved the removal of protecting groups to yield the final natural product. researchgate.net

Adapting this strategy for this compound would require the synthesis of the fukiic acid core instead of piscidic acid and using a protected form of isoferulic acid for the esterification step. The lack of a reported total synthesis underscores the formidable challenge these molecules present. scribd.com

Semisynthetic Derivatization of this compound for Research Purposes

Currently, there are no dedicated studies in the scientific literature describing the semisynthetic derivatization of isolated this compound. The limited availability of the starting material, which must be obtained through extraction and purification from natural sources like Cimicifuga simplex, likely hampers such efforts. researcher.life

Semisynthetic derivatization is a powerful tool for creating chemical probes to study biological targets or to optimize the activity of a natural product. Hypothetical derivatization of this compound could target several functional groups:

Carboxylic Acid Groups: The two carboxylic acid moieties on the fukiic acid core could be converted into esters or amides to alter solubility and cell permeability.

Phenolic Hydroxyl Groups: The hydroxyl groups on both the fukiic acid and isoferulic acid portions could be modified, for instance, by alkylation or acylation, to probe their importance in binding to biological targets.

Catechol Moiety: The 3',4'-dihydroxybenzyl group (catechol) of the fukiic acid core is a key feature. Modification here could clarify its role in the observed biological activities, such as collagenase inhibition. researcher.liferesearchgate.net

Such derivatives would be invaluable for structure-activity relationship (SAR) studies and for developing molecular probes, such as biotinylated or fluorescently tagged versions, to identify the specific cellular proteins that this compound interacts with.

Chemoenzymatic Synthesis of this compound and Related Esters

Chemoenzymatic synthesis offers a powerful alternative to total chemical synthesis by leveraging the high selectivity of enzymes for key bond-forming reactions. Research into the biosynthesis of cimicifugic acids has identified an enzyme from Actaea racemosa (syn. Cimicifuga racemosa) that is central to this process. researchgate.net

The key enzyme, Cimicifugic Acid Synthase (also known as hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, ArHPT1), catalyzes the esterification of an acid core with a hydroxycinnamoyl-CoA thioester. uniprot.orgscispace.com This enzyme displays strict specificity for the acid acceptor, primarily utilizing piscidic acid, but is believed to also accept fukiic acid. uniprot.orgebi.ac.uk It can, however, utilize several different hydroxycinnamoyl-CoA donors. uniprot.org

A chemoenzymatic strategy would involve the chemical synthesis of the precursors (the acid core and the activated hydroxycinnamic acid) and then using the enzyme for the final, selective esterification. The enzyme has been shown to successfully synthesize several cimicifugic acids from piscidic acid and various donor substrates. uniprot.org

| Donor Substrate (Hydroxycinnamoyl-CoA) | Resulting Product (from Piscidic Acid) | Km (μM) |

|---|---|---|

| p-Coumaroyl-CoA | Cimicifugic Acid K | 6.8 ± 2.3 |

| Sinapoyl-CoA | Cimicifugic Acid J | 10.5 ± 2.7 |

| Caffeoyl-CoA | Cimicifugic Acid D | 16.3 ± 4.6 |

| Feruloyl-CoA | Cimicifugic Acid E | 51.4 ± 11.8 |

This compound is the ester of fukiic acid and isoferulic acid . researcher.liferesearchgate.net While the characterized enzyme from A. racemosa shows no activity with isoferuloyl-CoA uniprot.org, its putative acceptance of fukiic acid as a substrate suggests that it, or a related undiscovered enzyme, could be used to produce this compound, A, and B if the correct activated acid donors are provided. This makes chemoenzymatic synthesis a highly promising avenue for producing these complex esters.

Development of Novel Synthetic Analogs for Advanced Research Applications

The development of novel synthetic analogs of this compound is driven by the promising biological activities discovered in the natural compounds. Research has revealed important structure-activity relationships that can guide the design of new molecules for advanced applications.

A key finding is the superior activity of fukiic acid esters over piscidic acid esters in certain assays. For instance, a study on collagenolytic activity demonstrated that Cimicifugic Acids A, B, and C (all esters of fukiic acid) were significantly more potent inhibitors than Cimicifugic Acids D, E, and F (esters of piscidic acid). researcher.liferesearchgate.net This suggests that the catechol moiety of the fukiic acid core is crucial for this specific activity, making it a prime target for inclusion in novel synthetic analogs aimed at preventing collagen degradation.

Furthermore, research has identified other biological activities within this class of compounds. Cimicifugic Acids A and J have been identified as novel antiviral compounds effective against enterovirus A71. The discovery that related, commercially available fukiic acid analogs like chicoric acid also show activity reinforces the potential for this structural scaffold. acs.org

The isolation of new, naturally occurring analogs such as Cimicifugic Acids K, L, M, and N from Cimicifuga species, which show potent hyaluronidase (B3051955) inhibitory activity, further expands the therapeutic possibilities and provides new templates for synthetic chemists to build upon. acs.orgacs.org Designing synthetic analogs based on these findings could lead to the development of new research tools and potential therapeutic leads with enhanced potency, selectivity, and improved pharmacological properties.

Biotechnological and Sustainable Production of Cimicifugic Acid C

Plant Cell Culture and Tissue Culture for Controlled Compound Production

The production of valuable secondary metabolites through traditional agriculture is often limited by factors such as climate, geography, pests, and slow growth rates. Plant tissue culture (PTC) technologies offer a promising alternative, providing a controlled environment for the consistent and perpetual production of bioactive compounds. nih.govmibellebiochemistry.com These in vitro methods allow for the cultivation of plant cells, tissues, or organs, independent of seasonal and environmental variations. mibellebiochemistry.com

The process typically begins with the establishment of a callus, an undifferentiated mass of plant cells, from a sterile piece of the source plant, known as an explant. mibellebiochemistry.comnih.gov By manipulating the composition of the culture medium, particularly the levels of plant growth regulators like auxins and cytokinins, cell growth and differentiation can be controlled. researchgate.net For large-scale production, callus cells are often transferred to a liquid medium to create a cell suspension culture, which can be grown in bioreactors. openagrar.de This approach allows for greater control over production parameters and facilitates scaling up.

In the context of Cimicifugic acid C, while specific large-scale production in cell cultures is not widely documented, the feasibility of this approach is demonstrated by the use of suspension-cultured material of Actaea racemosa (formerly Cimicifuga racemosa) for biosynthetic research, including the isolation of genetic material for key enzymes. researchgate.net The production of secondary metabolites in plant cell cultures can be further enhanced through various strategies. Optimizing the culture medium by adjusting nutrients, pH, and precursor molecules can significantly impact yield. researchgate.net Additionally, the application of "elicitors"—compounds that stimulate defense responses in plants—is a common technique to boost the synthesis of secondary metabolites. mdpi.com Biotic elicitors (from microorganisms) and abiotic elicitors (like jasmonic acid) have been shown to trigger metabolic pathways, leading to increased accumulation of target compounds in various plant cell culture systems. nih.govmdpi.com

Table 1: Key Factors in Plant Tissue Culture for Secondary Metabolite Production

| Factor | Description | Potential Impact on this compound Production |

|---|---|---|

| Explant Source | The specific plant tissue (e.g., leaf, root, stem) used to initiate the culture. | The genetic background and physiological state of the source tissue can affect callus induction and metabolite profile. researchgate.net |

| Culture Medium | The mix of macro- and micronutrients, vitamins, and a carbon source (e.g., sucrose) that supports cell growth. gavinpublishers.com | Optimizing nutrient levels, such as nitrogen and phosphate, can shift metabolism from growth to secondary metabolite production. researchgate.net |

| Plant Growth Regulators | Hormones, primarily auxins and cytokinins, that control cell division, differentiation, and morphogenesis. researchgate.net | The ratio of auxins to cytokinins is critical for establishing and maintaining a productive cell culture. researchgate.net |

| Elicitation | The use of biotic or abiotic stressors to induce defense pathways and stimulate the production of secondary metabolites. mdpi.com | Elicitors could potentially upregulate the biosynthetic pathway of hydroxycinnamic acids, precursors to this compound. |

| Bioreactor Conditions | Physical parameters in large-scale liquid cultures, including aeration, agitation, temperature, and light. openagrar.de | Fine-tuning these conditions is essential for maximizing cell density and product yield in suspension cultures. |

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Biosynthesis

Metabolic engineering provides powerful tools to enhance the production of desired plant secondary metabolites by modifying biosynthetic pathways at the genetic level. This approach relies on a thorough understanding of the enzymes and genes involved in the creation of the target compound.

A critical breakthrough in understanding the formation of cimicifugic acids came with the characterization of cimicifugic acid synthase (CAS) from Actaea racemosa. researchgate.net This enzyme catalyzes the final step in the biosynthesis, transferring a hydroxycinnamic acid group from a Coenzyme A (CoA) thioester to a benzyltartaric acid moiety, specifically piscidic acid, to form the cimicifugic acid molecule. researchgate.net The enzyme accepts several hydroxycinnamoyl-CoA substrates, which accounts for the variety of cimicifugic acids found in the plant. researchgate.net For instance, the formation of this compound (also known as CA PK) involves the transfer of a caffeoyl group from caffeoyl-CoA to piscidic acid. researchgate.net

Research has detailed the substrate affinity of this key enzyme, providing crucial data for metabolic engineering strategies. researchgate.net

Table 2: Substrate Affinity (Km) of Cimicifugic Acid Synthase (CAS) from Actaea racemosa

| Substrate | Resulting Compound Class | Km (µM) |

|---|---|---|

| p-coumaroyl-CoA | Cimicifugic Acid (CA PP type) | 6.8 ± 2.3 |

| Sinapoyl-CoA | Cimicifugic Acid (CA PS type) | 10.5 ± 2.7 |

| Caffeoyl-CoA | Cimicifugic Acid (CA PK type, e.g., this compound) | 16.3 ± 4.6 |

| Feruloyl-CoA | Cimicifugic Acid (CA PF type, e.g., Cimicifugic Acid E) | 51.4 ± 11.8 |

Data sourced from Werner and Petersen (2019), as cited in Jahn and Petersen (2024). researchgate.net

This knowledge opens several avenues for enhancing this compound production:

Engineering the upstream shikimate pathway, which produces the aromatic amino acids that are precursors to hydroxycinnamic acids, could also increase the pool of building blocks available for this compound synthesis. nih.gov

Fermentation-Based Production Using Engineered Microorganisms

An alternative to plant-based systems is the production of phytochemicals in engineered microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. This approach, known as microbial fermentation, offers several advantages, including rapid growth cycles, production in scalable and contained bioreactors, and independence from agriculture. nih.gov